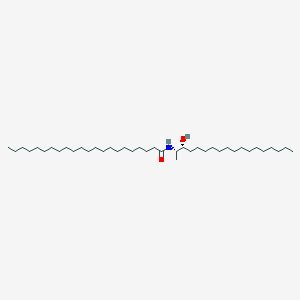
N-(docosanoyl)-1-deoxysphinganine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(docosanoyl)-1-deoxysphinganine is a long-chain ceramide, a type of lipid molecule that plays a crucial role in cellular signaling and structure. Ceramides are essential components of the cell membrane and are involved in various biological processes, including cell differentiation, proliferation, and apoptosis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(docosanoyl)-1-deoxysphinganine typically involves the acylation of 1-deoxysphinganine with docosanoic acid. This reaction can be carried out using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is usually performed under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The purification of the final product is typically achieved through column chromatography or recrystallization.
化学反応の分析
Types of Reactions
N-(docosanoyl)-1-deoxysphinganine can undergo various chemical reactions, including:
Oxidation: The ceramide can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ceramide into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ceramide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
N-(docosanoyl)-1-deoxysphinganine has several scientific research applications:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell signaling pathways and membrane structure.
Medicine: Explored for its potential therapeutic effects in treating skin disorders and metabolic diseases.
Industry: Utilized in the formulation of cosmetics and skincare products due to its moisturizing properties.
作用機序
The mechanism of action of N-(docosanoyl)-1-deoxysphinganine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can interact with various proteins and enzymes, modulating their activity and affecting cellular processes such as apoptosis and differentiation.
類似化合物との比較
Similar Compounds
N-(docosanoyl)-ethanolamine: Another long-chain ceramide with similar biological functions.
N-(tetracosanoyl)-sphing-4-enine: A ceramide with a longer fatty acid chain, associated with different biological activities.
Uniqueness
N-(docosanoyl)-1-deoxysphinganine is unique due to its specific fatty acid chain length and the absence of a hydroxyl group at the 1-position. This structural difference can influence its interaction with other molecules and its role in cellular processes.
特性
分子式 |
C40H81NO2 |
|---|---|
分子量 |
608.1 g/mol |
IUPAC名 |
N-[(2S,3R)-3-hydroxyoctadecan-2-yl]docosanamide |
InChI |
InChI=1S/C40H81NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-25-27-29-31-33-35-37-40(43)41-38(3)39(42)36-34-32-30-28-26-24-17-15-13-11-9-7-5-2/h38-39,42H,4-37H2,1-3H3,(H,41,43)/t38-,39+/m0/s1 |
InChIキー |
ILZRBDCCCUQGLC-ZESVVUHVSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](CCCCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(CCCCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


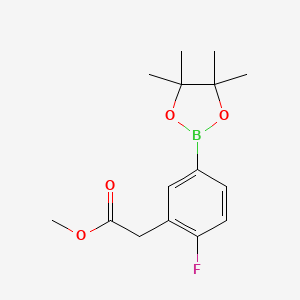
![N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B12299638.png)
![4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate](/img/structure/B12299644.png)
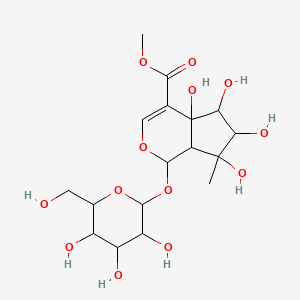
![2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12299663.png)
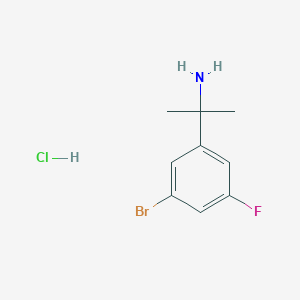
![[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate](/img/structure/B12299671.png)
![6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299679.png)
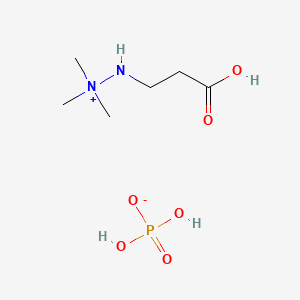
![2-[[1-[7-But-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamoyl]benzoic acid](/img/structure/B12299694.png)
![N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12299712.png)
![4-[[2-[1-Acetyloxy-3-[[2-[(1,4-dimethylpiperidine-2-carbonyl)amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid](/img/structure/B12299718.png)
![9,10,21,25-Tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;dichloride](/img/structure/B12299722.png)
![2,3,5,6-tetradeuterio-N-[4-oxo-2-(tetrazolidin-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide](/img/structure/B12299733.png)
